Coniferaldehyde

Description

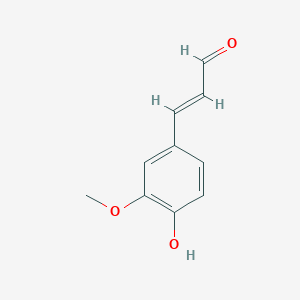

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZBBWMURDFHNE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174685 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20649-42-7 | |

| Record name | trans-Coniferaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

chemical structure and properties of coniferaldehyde

An In-depth Technical Guide to Coniferaldehyde: Chemical Structure, Properties, and Biological Activities

Introduction

Coniferaldehyde, also known as coniferyl aldehyde or 4-hydroxy-3-methoxycinnamaldehyde, is a phenolic aldehyde derived from the lignin component of plants.[1] It belongs to the phenylpropanoid class of organic compounds and is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.[2][3][4] Beyond its structural role in the plant kingdom, coniferaldehyde has garnered significant interest from the scientific community for its diverse and potent biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and notable biological functions of coniferaldehyde, with a focus on its underlying mechanisms of action.

Chemical Structure and Physicochemical Properties

Coniferaldehyde is structurally a derivative of cinnamaldehyde, featuring a hydroxyl group at the C4 position and a methoxy group at the C3 position of the phenyl ring.[2][3] The presence of the α,β-unsaturated aldehyde functional group, the phenolic hydroxyl group, and the methoxy group are key determinants of its chemical reactivity and biological properties.

General Properties

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | [2][3] |

| Synonyms | Coniferyl aldehyde, Ferulaldehyde, 4-Hydroxy-3-methoxycinnamaldehyde | [1][4][5] |

| CAS Number | 458-36-6 | [3][5] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][5] |

| Molecular Weight | 178.18 g/mol | [3][5] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | Pale yellow solid | [6] |

| Melting Point | 82.5 °C | N/A |

| Boiling Point | 165-167 °C at 10 mmHg | N/A |

| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Moderately soluble in water. | [1][4][6] |

| logP | 1.5 | [3] |

Spectral Data

-

¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra of coniferaldehyde are well-characterized, with distinct signals corresponding to the aromatic, vinylic, and aldehydic protons and carbons. The aldehyde carbon typically appears in the 180–200 ppm region of the ¹³C NMR spectrum.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum of coniferaldehyde shows characteristic absorption bands for the hydroxyl group (around 3400 cm⁻¹), the conjugated aldehyde carbonyl group (around 1660 cm⁻¹), the carbon-carbon double bond (around 1600 cm⁻¹), and the aromatic ring.[9]

-

Mass Spectrometry: The mass spectrum of coniferaldehyde shows a molecular ion peak corresponding to its molecular weight.[5]

Biological Activities and Signaling Pathways

Coniferaldehyde exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. These effects are mediated through the modulation of several key signaling pathways.

Antioxidant Activity

Coniferaldehyde demonstrates significant antioxidant properties by scavenging free radicals and inducing the expression of antioxidant enzymes.[10][11] This activity is largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

One of the primary mechanisms of its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][12] Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1).[10][12]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Coniferaldehyde has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][13][14]

It has been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[10][15] Coniferaldehyde inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[14] This is achieved, in part, by inhibiting the TAK1-mediated MAP kinase/NF-κB signaling pathway and activating the AMPK pathway.[14][16] Furthermore, coniferaldehyde can inhibit the inflammatory effects in leptomeningeal cells by suppressing the Janus kinase 2 (JAK2) signaling pathway.[13]

Anticancer Activity

Coniferaldehyde and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[17][18] Studies have shown its potential against non-small cell lung cancer cells.[17] The anticancer mechanisms of cinnamaldehydes, in general, involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[19][20]

Neuroprotective Effects

Neuroinflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases. Coniferaldehyde has shown promise in preclinical models of neurodegeneration. In a model of Huntington's disease, it was found to improve motor function and neuronal survival by reducing ROS levels, restoring metabolic homeostasis through pyruvate kinase M2 (PKM2), and attenuating neuroinflammation via the JAK2/STAT3 pathway.[21] Its ability to inhibit microglial activation further underscores its potential as a neuroprotective agent.[14]

Anti-aging Properties

Recent studies using the model organism Caenorhabditis elegans have revealed that coniferaldehyde can extend lifespan and enhance resistance to oxidative stress.[22] This effect is mediated by the activation of autophagy through the PAR-4/LKB-1-AAK-2/AMPK-SKN-1/NRF-2 pathway.[22]

Experimental Protocols

Synthesis of Coniferaldehyde

A common method for synthesizing coniferaldehyde involves the oxidation of isoeugenol.[23][24]

-

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of isoeugenol is first protected, for instance, by reacting it with chloromethyl methyl ether to form methoxymethyl isoeugenol.[23][25]

-

Oxidation: The protected isoeugenol is then oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent such as benzene.[23][24] This selectively oxidizes the methyl group of the propenyl side chain to an aldehyde.

-

Deprotection: The protecting group is subsequently removed, often by acid hydrolysis (e.g., with acetic acid), to yield coniferaldehyde.[23]

-

Purification: The final product is purified using techniques like column chromatography or recrystallization.

In Vitro Antioxidant Activity Assay (ABTS Method)

This protocol provides a general method to assess the free radical scavenging activity of coniferaldehyde.

-

Preparation of ABTS Radical Cation (ABTS•+): A stock solution of 7 mM ABTS is mixed with 2.45 mM potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of Test Solutions: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Stock solutions of coniferaldehyde and a positive control (e.g., ascorbic acid) are prepared in a suitable solvent (e.g., DMSO or ethanol).

-

Assay Procedure:

-

Add 10 µL of various concentrations of coniferaldehyde or the positive control to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance in the presence of the sample. The IC₅₀ value (the concentration required to scavenge 50% of the radicals) is then determined.

Conclusion

Coniferaldehyde is a naturally occurring phenolic aldehyde with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cellular homeostasis makes it a promising candidate for further investigation in the development of novel therapeutic agents for a variety of diseases, including chronic inflammatory conditions, cancer, and neurodegenerative disorders. The detailed understanding of its chemical properties and mechanisms of action provides a solid foundation for researchers and drug development professionals to explore its full therapeutic potential.

References

- 1. CAS 458-36-6: Coniferaldehyde | CymitQuimica [cymitquimica.com]

- 2. Coniferyl aldehyde - Wikipedia [en.wikipedia.org]

- 3. Coniferaldehyde | C10H10O3 | CID 5280536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Coniferaldehyde | Antioxidant | Apoptosis | TargetMol [targetmol.com]

- 5. Coniferyl aldehyde [webbook.nist.gov]

- 6. Coniferaldehyde | CAS:20649-42-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. Infrared and Raman spectra of lignin substructures: Coniferyl alcohol, abietin, and coniferyl aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coniferaldehyde prevents articular cartilage destruction in a murine model via Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coniferyl Aldehyde Inhibits the Inflammatory Effects of Leptomeningeal Cells by Suppressing the JAK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antioxidant mechanisms of coniferaldehyde in lipopolysaccharide-induced neuroinflammation: Involvement of AMPK/Nrf2 and TAK1/MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. glpbio.com [glpbio.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Biological Activity of Coniferyl Aldehyde Derivatives as Potential Anticancer and Antioxidant Agents | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. The Anticancer Properties and Apoptosis-inducing Mechanisms of Cinnamaldehyde and the Herbal Prescription Huang-Lian-Jie-Du-Tang (黃連解毒湯 Huáng Lián Jiě Dú Tang) in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Coniferaldehyde reverses 3-nitropropionic acid-induced Huntington’s disease pathologies via PKM2 restoration and JAK2/STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Coniferaldehyde activates autophagy and enhances oxidative stress resistance and lifespan of Caenorhabditis elegans via par-4/aak-2/skn-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] A New Synthesis of Coniferyl Aldehyde and Alcohol | Semantic Scholar [semanticscholar.org]

- 24. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 25. researchgate.net [researchgate.net]

The Pivotal Role of Coniferaldehyde in Lignin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coniferaldehyde stands as a critical intermediate in the intricate biosynthetic pathway of lignin, a complex aromatic polymer essential for the structural integrity of terrestrial plants. Its strategic position as a precursor to both guaiacyl (G) and syringyl (S) lignin units underscores its significance in determining the overall composition and properties of the lignin polymer. This technical guide provides an in-depth exploration of the biological role of coniferaldehyde, detailing the enzymatic processes governing its formation and conversion, the analytical methods used for its quantification, and the consequences of genetic modifications on its metabolism.

Coniferaldehyde in the Lignin Biosynthesis Pathway

Lignin is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of hydroxycinnamoyl-CoA esters, which are the central precursors for monolignol synthesis. Coniferaldehyde emerges at a key juncture, primarily formed from feruloyl-CoA through the action of cinnamoyl-CoA reductase (CCR).[1][2]

Once formed, coniferaldehyde can follow two principal metabolic routes:

-

Reduction to Coniferyl Alcohol: The most direct fate of coniferaldehyde is its reduction to coniferyl alcohol, the primary precursor for guaiacyl (G) lignin units. This reaction is catalyzed by cinnamyl alcohol dehydrogenase (CAD).[3][4]

-

Hydroxylation and Methylation to Sinapyl Aldehyde: In angiosperms, coniferaldehyde can be hydroxylated at the 5-position by coniferaldehyde 5-hydroxylase (CAld5H, also known as F5H), a cytochrome P450-dependent monooxygenase.[5][6] The resulting 5-hydroxyconiferaldehyde is then methylated by caffeic acid O-methyltransferase (COMT) to produce sinapaldehyde. Sinapaldehyde is subsequently reduced by CAD to sinapyl alcohol, the precursor for syringyl (S) lignin units.[5] This pathway highlights coniferaldehyde as a crucial branch point in the synthesis of the two major types of lignin subunits in hardwoods.

The regulation of these enzymatic steps is critical in determining the ratio of S and G units in the final lignin polymer, which in turn influences the physical and chemical properties of the plant cell wall.[6]

Key Enzymes in Coniferaldehyde Metabolism

The metabolic fate of coniferaldehyde is governed by the activity of two key enzymes: Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD).

Cinnamoyl-CoA Reductase (CCR)

CCR catalyzes the first committed step in the monolignol-specific branch of the lignin biosynthesis pathway, the conversion of hydroxycinnamoyl-CoA esters to their corresponding aldehydes.[1][7] The primary substrate for the synthesis of coniferaldehyde is feruloyl-CoA.[2][8]

Cinnamyl Alcohol Dehydrogenase (CAD)

CAD is responsible for the final step in monolignol biosynthesis, the reduction of cinnamaldehydes to their corresponding alcohols.[3][4] CAD enzymes typically exhibit broad substrate specificity, capable of reducing both coniferaldehyde and sinapaldehyde.[3]

Quantitative Data on Enzyme Kinetics and Lignin Composition

The efficiency of coniferaldehyde metabolism and its impact on lignin structure can be quantitatively assessed through enzyme kinetic studies and analysis of lignin composition in wild-type and genetically modified plants.

Enzyme Kinetics of CCR and CAD

The kinetic parameters of CCR and CAD from various plant species highlight their substrate preferences and catalytic efficiencies.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (units) | kcat/Km (s-1µM-1) | Reference |

| CCR1 | Medicago truncatula | Feruloyl-CoA | - | - | - | [1] |

| Ta-CCR1 | Triticum aestivum | Feruloyl-CoA | 5.8 | 1.28 | 0.22 | [9] |

| CAD | Nicotiana tabacum | Coniferaldehyde | 0.3 | - | - | [10] |

| BdCAD5 | Brachypodium distachyon | Coniferaldehyde | 15.4 | 1.48 | 0.096 | [11] |

Note: The units for Vmax and kcat/Km can vary between studies and are presented as reported in the respective literature.

Lignin Composition in Wild-Type and Mutant Plants

Genetic modification of CCR and CAD genes leads to significant alterations in lignin content and composition, providing valuable insights into the role of coniferaldehyde.

| Plant | Genotype | Lignin Content (% of control) | S/G Ratio | Key Findings | Reference |

| Arabidopsis thaliana | cad-c cad-d double mutant | 60 | 0.08 (vs 0.38 in WT) | 94% reduction in β-O-4 linked G and S units; incorporation of coniferaldehyde and sinapaldehyde. | [8] |

| Pinus taeda | cad-n1 mutant | 91 (acid-insoluble) | - | Increased incorporation of coniferaldehyde. | [12] |

| Zea mays | Zmccr1 mutant | Lower H, G, and S units | Increased | Significant reduction in all monolignol-derived units. | [13] |

Experimental Protocols

Accurate characterization of coniferaldehyde metabolism relies on robust experimental procedures for enzyme activity assays and lignin analysis.

Cinnamoyl-CoA Reductase (CCR) Enzyme Assay

This protocol is adapted from published methods.[14][15]

Materials:

-

Phosphate buffer (100 mM, pH 6.25)

-

NADPH solution (0.1 mM)

-

Feruloyl-CoA solution (substrate)

-

Purified CCR enzyme extract

-

Ethyl acetate

-

Internal standard (e.g., coniferylaldehyde-d3)

-

Spectrophotometer or GC-MS

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the CCR enzyme extract.

-

Initiate the reaction by adding the feruloyl-CoA substrate.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and extract the product, coniferaldehyde, with ethyl acetate containing an internal standard.

-

Analyze the extracted sample by spectrophotometry (monitoring the decrease in absorbance at 346 nm due to feruloyl-CoA consumption) or by GC-MS for precise quantification of coniferaldehyde.

Cinnamyl Alcohol Dehydrogenase (CAD) Enzyme Assay

This protocol is based on established procedures.[11][16]

Materials:

-

Appropriate buffer (e.g., 100 mM sodium acetate, pH 5.35 or 200 mM potassium phosphate, pH 6.25)

-

NADPH solution

-

Coniferaldehyde solution (substrate)

-

Purified CAD enzyme extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer and NADPH.

-

Add the purified CAD enzyme extract.

-

Initiate the reaction by adding the coniferaldehyde substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of coniferaldehyde.

-

Calculate the enzyme activity based on the rate of absorbance change.

Lignin Analysis by Thioacidolysis

Thioacidolysis is a chemical degradation method used to determine the content of β-O-4 linked lignin units.[8][17]

Materials:

-

Dioxane/ethanethiol mixture (e.g., 9:1 v/v)

-

Boron trifluoride etherate (catalyst)

-

Internal standard (e.g., docosane)

-

Silylating reagent (e.g., BSTFA)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Weigh a small amount of dried, extractive-free plant material into a reaction vial.

-

Add the dioxane/ethanethiol mixture and the internal standard.

-

Add the boron trifluoride etherate catalyst.

-

Heat the mixture at 100°C for several hours.

-

Cool the reaction and neutralize it.

-

Extract the lignin degradation products with an organic solvent.

-

Evaporate the solvent and derivatize the products with a silylating reagent.

-

Analyze the derivatized monomers by GC-MS to quantify the H, G, and S lignin units.

Lignin Analysis by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a rapid and sensitive technique for analyzing the chemical composition of complex materials like plant cell walls.[18][19]

Materials:

-

Pyrolysis unit coupled to a GC-MS system

-

Dried, finely ground plant material

Procedure:

-

Place a small amount of the plant material (micrograms) into a pyrolysis sample holder.

-

Rapidly heat the sample to a high temperature (e.g., 500-650°C) in the absence of oxygen.

-

The volatile pyrolysis products are directly transferred to the GC column for separation.

-

The separated compounds are then identified and quantified by the mass spectrometer.

-

The relative abundance of specific pyrolysis products derived from H, G, and S lignin units is used to determine the lignin composition.

Visualizing the Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental processes.

Caption: Lignin biosynthesis pathway highlighting coniferaldehyde.

Caption: Experimental workflow for the CCR enzyme assay.

Caption: General workflow for lignin composition analysis.

Conclusion

Coniferaldehyde occupies a central and dynamic role in lignin biosynthesis. Its metabolism, orchestrated by a suite of enzymes, dictates the flow of carbon towards the production of different monolignols, thereby shaping the final structure and properties of the lignin polymer. A thorough understanding of the biochemical and genetic regulation of coniferaldehyde synthesis and conversion is paramount for efforts aimed at modifying lignin for various industrial applications, including biofuel production and the development of novel biomaterials. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to further investigate the multifaceted role of this key metabolic intermediate.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. The Enzyme Activity and Substrate Specificity of Two Major Cinnamyl Alcohol Dehydrogenases in Sorghum (Sorghum bicolor), SbCAD2 and SbCAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamyl Alcohol Dehydrogenase (CAD) Assay Kit - Profacgen [profacgen.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phylogeny and structure of the cinnamyl alcohol dehydrogenase gene family in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inheritance, gene expression, and lignin characterization in a mutant pine deficient in cinnamyl alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. mdpi.com [mdpi.com]

- 16. pnas.org [pnas.org]

- 17. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Robust Method to Quantify Cell Wall Bound Phenolics in Plant Suspension Culture Cells Using Pyrolysis-Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | A Robust Method to Quantify Cell Wall Bound Phenolics in Plant Suspension Culture Cells Using Pyrolysis-Gas Chromatography/Mass Spectrometry [frontiersin.org]

Spectroscopic Analysis of Coniferaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of coniferaldehyde, a key phenolic compound in the lignin biosynthesis pathway. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols.

Spectroscopic Data Summary

The quantitative spectroscopic data for coniferaldehyde are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of coniferaldehyde. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for Coniferaldehyde

| Atom Number | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 9 (CHO) | 9.63 | d | 7.8 |

| 7 | 7.41 | d | 15.6 |

| 6 | 7.12 | dd | 1.2, 8.4 |

| 2 | 7.07 | d | 1.2 |

| 5 | 6.96 | d | 8.4 |

| 8 | 6.60 | dd | 7.8, 16.2 |

| OCH₃ | 3.94 | s | - |

Data sourced from Asian Journal of Chemistry.

Table 2: ¹³C NMR Spectroscopic Data for Coniferaldehyde

| Atom Number | Chemical Shift (δ) in CDCl₃ (ppm) |

| 9 (CHO) | 193.8 |

| 7 | 153.4 |

| 4 | 150.0 |

| 3 | 147.1 |

| 1 | 126.5 |

| 8 | 126.2 |

| 6 | 124.1 |

| 5 | 115.0 |

| 2 | 109.6 |

| OCH₃ | 55.9 |

Data sourced from Asian Journal of Chemistry.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of coniferaldehyde shows characteristic peaks for its hydroxyl, aromatic, aldehyde, and alkene functionalities.

Table 3: Key IR Absorption Peaks for Coniferaldehyde

| Wavenumber (cm⁻¹) | Assignment |

| 1132 | C-C stretch of the aldehyde group |

| 1116 | CH-bending mode with C-C stretch contribution |

| 966 | CH wagging of the ethenyl group |

| 926 | CH ring mode |

| 904 | Symmetric C-O-C stretch of the methoxy group |

| 858 | Lone-H-wag of the ring (Φ10b) |

| 812 | Umbrella mode (Φ11) |

| 802 | Ring stretching (Φ1) |

| 579 | C=O bend combined with a ring mode |

Data sourced from Infrared and Raman spectra of lignin substructures: Coniferaldehyde, abietin, and coniferyl aldehyde.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended conjugation in coniferaldehyde, involving the aromatic ring, the carbon-carbon double bond, and the carbonyl group, results in a characteristic absorption maximum.

Table 4: UV-Vis Spectroscopic Data for Coniferaldehyde

| Solvent | λmax (nm) |

| 95% Ethanol | ~340 |

Data estimated from the UV spectrum of a solution of coniferaldehyde (1) in 1 M NaHSO₃.[2]

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of coniferaldehyde.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of coniferaldehyde for structural elucidation.

Materials:

-

Coniferaldehyde sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the coniferaldehyde sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Turn on the NMR spectrometer and allow it to stabilize.

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Place the sample in the NMR probe.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent peak itself (δ = 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine proton-proton connectivities.

-

Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the coniferaldehyde molecule.

-

IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum of coniferaldehyde to identify its functional groups.

Materials:

-

Coniferaldehyde sample (solid)

-

Potassium bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder for KBr pellets

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Ensure all equipment is thoroughly dry to avoid water absorption peaks in the spectrum.

-

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a very fine powder.

-

Add a small amount of the coniferaldehyde sample (approx. 1-2 mg) to the KBr powder.

-

Grind the mixture thoroughly with the pestle for several minutes to ensure a homogeneous dispersion of the sample in the KBr matrix.

-

Transfer a portion of the powdered mixture to the pellet press die.

-

Apply pressure to the die using a hydraulic press (as per the manufacturer's instructions) to form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum by scanning the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption peaks and record their wavenumbers (in cm⁻¹).

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in coniferaldehyde (e.g., O-H, C-H, C=O, C=C, C-O).

-

UV-Vis Spectroscopy Protocol

Objective: To determine the wavelength of maximum absorption (λmax) of coniferaldehyde.

Materials:

-

Coniferaldehyde sample

-

Spectroscopic grade ethanol (95%)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of coniferaldehyde in 95% ethanol of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution suitable for UV-Vis analysis (the absorbance at λmax should ideally be between 0.5 and 1.0). A typical concentration might be in the range of 5-10 µg/mL.

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Fill a quartz cuvette with the blank solvent (95% ethanol) and place it in the reference beam path (for a double-beam instrument) or use it to record a baseline.

-

Rinse another quartz cuvette with the coniferaldehyde solution and then fill it.

-

Place the sample cuvette in the sample beam path.

-

Scan a range of wavelengths, for example, from 200 to 400 nm, to obtain the absorption spectrum.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

Record the absorbance value at the λmax.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like coniferaldehyde.

References

The Multifaceted World of Coniferaldehyde Derivatives: A Technical Guide to Their Natural Occurrence and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferaldehyde, a hydroxycinnamaldehyde, and its derivatives are pivotal intermediates in the biosynthesis of lignin and other phenylpropanoids in terrestrial plants. These compounds are not merely structural precursors but also possess a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them a focal point for research and drug development. This technical guide provides an in-depth exploration of the natural occurrence of coniferaldehyde derivatives, methodologies for their analysis, and an overview of their roles in plant and human health. Quantitative data on their distribution are presented, alongside detailed experimental protocols and a visualization of their key signaling pathways to facilitate further research and application.

Introduction to Coniferaldehyde and its Derivatives

Coniferaldehyde, systematically known as (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal, is a phenolic compound derived from the phenylpropanoid pathway. It serves as a direct precursor to coniferyl alcohol, one of the primary monolignols that polymerize to form lignin, a complex polymer essential for structural support in vascular plants. The derivatives of coniferaldehyde, such as sinapaldehyde and 5-hydroxyconiferaldehyde, play crucial roles in determining the composition of lignin, particularly the ratio of guaiacyl (G) and syringyl (S) units in angiosperms. Beyond their structural importance, the inherent reactivity of the aldehyde group and the phenolic hydroxyl group confers significant biological activities upon these molecules.

Natural Occurrence and Quantitative Distribution

Coniferaldehyde and its derivatives are widespread throughout the plant kingdom, primarily localized in lignifying tissues. Their concentrations can vary significantly depending on the plant species, tissue type, and developmental stage.

Key Coniferaldehyde Derivatives in Nature

-

Coniferaldehyde: The foundational compound, a precursor to G-lignin.

-

Sinapaldehyde: A derivative of coniferaldehyde, formed through hydroxylation and methylation, and a precursor to S-lignin in angiosperms.[1]

-

5-Hydroxyconiferaldehyde: An intermediate in the biosynthesis of sinapaldehyde from coniferaldehyde.

-

Ferulic Acid: An oxidized form of coniferaldehyde, found esterified to polysaccharides in plant cell walls and known for its potent antioxidant properties.

Quantitative Data on Natural Occurrence

The quantification of these aldehydes in plant tissues can be challenging due to their transient nature and low concentrations. However, advances in analytical techniques have enabled their measurement in various plant sources.

| Compound | Plant Species | Tissue | Concentration | Reference |

| Coniferaldehyde | Liquidambar styraciflua (Sweetgum) | Xylem | 12 ng/g fresh weight | [2] |

| 5-Hydroxyconiferaldehyde | Liquidambar styraciflua (Sweetgum) | Xylem | 4 ng/g fresh weight | [2] |

| Sinapaldehyde | Liquidambar styraciflua (Sweetgum) | Xylem | 110 ng/g fresh weight | [2] |

| Coniferaldehyde | Picea abies (Norway Spruce) | Lignin | 3.8% of lignin units | [3] |

| Ferulic Acid | Triticum aestivum (Wheat) | Grain | ~0.647 mg/g | [4] |

Biological Activities and Signaling Pathways

Coniferaldehyde and its derivatives exhibit a range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries.

Antioxidant Activity

The phenolic hydroxyl group in coniferaldehyde and its derivatives can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. Ferulic acid, in particular, is a well-documented antioxidant.

Anti-inflammatory Activity

Coniferaldehyde has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the induction of heme oxygenase-1 (HO-1), a cytoprotective enzyme with anti-inflammatory properties. This induction is mediated through the Protein Kinase C (PKC) α/β II/Nrf-2 signaling pathway.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the extraction, isolation, and analysis of coniferaldehyde derivatives from plant materials.

Extraction and Isolation of Coniferaldehyde Derivatives from Lignocellulosic Biomass

This protocol outlines a common procedure for the extraction and partial purification of phenolic compounds, including coniferaldehyde derivatives, from dried plant material.

1. Sample Preparation:

- Dry the plant material (e.g., wood shavings, straw) at 60°C to a constant weight.

- Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Solvent Extraction:

- Perform a Soxhlet extraction or maceration with a series of solvents of increasing polarity to remove extractives. A typical sequence is:

- n-hexane to remove lipids and waxes.

- Acetone to extract a broad range of phenolic compounds.

- Methanol to extract more polar compounds.

- For each solvent, extract the plant material for 6-8 hours.

- Combine the acetone and methanol extracts, which will contain the majority of the phenolic compounds.

3. Lignin Isolation (Optional, for analysis of lignin-bound aldehydes):

- The solid residue from the solvent extraction can be subjected to acid hydrolysis (e.g., Klason lignin method) to isolate the lignin fraction.

- Alternatively, milder methods like enzymatic hydrolysis can be used to depolymerize the lignin and release bound aldehydes.

4. Purification of Phenolic Extract:

- Evaporate the combined acetone and methanol extracts to dryness under reduced pressure.

- Redissolve the residue in a minimal amount of a suitable solvent (e.g., 50% methanol).

- Perform liquid-liquid partitioning against a non-polar solvent like hexane to remove any remaining lipids.

- The resulting aqueous/methanolic phase contains the partially purified phenolic compounds.

5. Chromatographic Separation:

- Further purify and isolate specific coniferaldehyde derivatives using column chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

- Elute with a gradient of water and methanol or acetonitrile.

- Collect fractions and monitor by analytical HPLC or TLC to identify those containing the target compounds.

Analytical Quantification

HPLC is a widely used technique for the quantification of coniferaldehyde and its derivatives.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with 0.1% formic acid (to ensure phenolic compounds are protonated).

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient: A linear gradient from a low to a high concentration of Solvent B over 30-40 minutes.

-

Detection: UV detector at a wavelength of around 340 nm, which is the absorption maximum for coniferaldehyde.

-

Quantification: Based on a calibration curve generated using pure standards of the target compounds.

This is a histochemical method for the in-situ detection of cinnamaldehyde groups in lignin.

-

Reagent: A solution of phloroglucinol in an acidic ethanol medium (e.g., 2% phloroglucinol in ethanol/HCl).

-

Procedure:

-

Prepare thin sections of the plant tissue.

-

Apply the Wiesner reagent to the tissue section.

-

A cherry-red color indicates the presence of coniferaldehyde residues in the lignin.

-

-

Note: This method is qualitative to semi-quantitative. For precise quantification, it should be coupled with microspectrophotometry.

Conclusion and Future Perspectives

Coniferaldehyde and its derivatives are a fascinating and important class of plant secondary metabolites. Their dual role as essential building blocks for lignin and as bioactive molecules with potential therapeutic applications makes them a compelling area for continued research. Future studies should focus on elucidating the complete biosynthetic and regulatory networks governing their production in plants, which could open avenues for metabolic engineering to produce plants with altered lignin composition for improved biofuel production or enhanced disease resistance. Furthermore, a deeper understanding of their mechanisms of action in biological systems will be crucial for the development of new drugs and nutraceuticals derived from these naturally occurring compounds. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance our knowledge and application of coniferaldehyde derivatives.

References

An In-depth Technical Guide to Coniferaldehyde: Discovery, Historical Background, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferaldehyde, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse biological activities and therapeutic potential. Primarily known as a key intermediate in the biosynthesis of lignin in plants, recent research has unveiled its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides a comprehensive overview of the discovery and historical background of coniferaldehyde, detailed experimental protocols for its synthesis and biological evaluation, a summary of quantitative data on its efficacy, and a visual representation of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic applications of coniferaldehyde.

Discovery and Historical Background

Coniferaldehyde, systematically named (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal, is a cinnamaldehyde derivative. Its history is intrinsically linked to the study of lignin, one of the most abundant organic polymers on Earth. For many years, coniferaldehyde was recognized primarily as a precursor to coniferyl alcohol, a primary monomer in the lignification process in plant cell walls. The Wiesner test, a well-known histochemical stain for lignin developed in the late 19th century, produces a characteristic brilliant red color in the presence of coniferaldehyde groups within the lignin polymer.

The focus on coniferaldehyde as a bioactive molecule in its own right is a more recent development. Initially investigated for its organoleptic properties, scientific interest has shifted towards its pharmacological effects. It is found in various edible plants and has been identified as a component of traditional medicines. Modern research has begun to elucidate the molecular mechanisms underlying its beneficial health effects, paving the way for its potential use in the prevention and treatment of a range of diseases.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₃ | --INVALID-LINK-- |

| Molar Mass | 178.18 g/mol | --INVALID-LINK-- |

| Melting Point | 82.5 °C | |

| Appearance | Yellowish crystalline powder | |

| Solubility | Soluble in DMSO, ethanol, methanol | --INVALID-LINK-- |

Biological Activities and Therapeutic Potential

Coniferaldehyde exhibits a wide spectrum of biological activities, making it a promising candidate for drug development.

Neuroprotective Effects

Studies have demonstrated that coniferaldehyde can protect neurons from damage in models of neurodegenerative diseases like Huntington's and Alzheimer's disease. It has been shown to improve motor function, preserve neuronal architecture, and reduce apoptosis in a 3-nitropropionic acid-induced model of Huntington's disease.[1] In the context of Alzheimer's, coniferaldehyde has been found to attenuate pathology by activating the Nrf2 pathway.[2][3]

Anti-inflammatory Activity

Coniferaldehyde possesses significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide-stimulated microglial cells.[4] This anti-inflammatory action is mediated, in part, through the suppression of the JAK2/STAT3 and NF-κB signaling pathways.

Antioxidant Properties

As a phenolic compound, coniferaldehyde is a potent antioxidant. It can scavenge free radicals and reduce oxidative stress, which is a key factor in the pathogenesis of many chronic diseases.[1]

Anticancer Activity

Emerging evidence suggests that coniferaldehyde and its derivatives have cytotoxic activity against various cancer cell lines. For instance, derivatives of coniferaldehyde have shown potency against non-small cell lung cancer cells.

Key Signaling Pathways Modulated by Coniferaldehyde

Coniferaldehyde exerts its biological effects by modulating several key signaling pathways.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is crucial in cytokine signaling and inflammation. Coniferaldehyde has been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of pro-inflammatory genes.[1]

Caption: Coniferaldehyde inhibits the JAK2/STAT3 signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Coniferaldehyde can activate Nrf2, leading to the expression of antioxidant enzymes and cytoprotective genes.[2][3]

Caption: Coniferaldehyde activates the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Coniferaldehyde has been shown to inhibit the activation of NF-κB, which in turn suppresses the expression of inflammatory genes.

References

- 1. Coniferaldehyde reverses 3-nitropropionic acid-induced Huntington’s disease pathologies via PKM2 restoration and JAK2/STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Coniferaldehyde attenuates Alzheimer's pathology via activation of Nrf2 and its targets | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory and antioxidant mechanisms of coniferaldehyde in lipopolysaccharide-induced neuroinflammation: Involvement of AMPK/Nrf2 and TAK1/MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Coniferaldehyde: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 458-36-6 Molecular Formula: C₁₀H₁₀O₃

Coniferaldehyde is a naturally occurring phenolic aldehyde and a key intermediate in the biosynthesis of lignin. It is found in numerous plant species and has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of coniferaldehyde, focusing on its physicochemical properties, relevant experimental protocols, and its role in cellular signaling pathways, with a particular emphasis on its potential applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of coniferaldehyde is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 178.18 g/mol | [1][2] |

| Melting Point | 80-82 °C | [1] |

| Boiling Point | 338.8 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 136.8 ± 17.2 °C | [1] |

| LogP | 1.35 | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Moderately soluble in water. | [2][3][4] |

Key Experimental Protocols

Coniferaldehyde has been investigated in various in vitro and in vivo models to elucidate its mechanism of action and therapeutic potential. Below are summaries of key experimental designs.

In Vitro Anti-Inflammatory Activity in Macrophages

-

Objective: To investigate the anti-inflammatory effects of coniferaldehyde on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells.[1][3][4]

-

Methodology:

-

RAW264.7 cells are cultured in appropriate media.

-

Cells are pre-treated with varying concentrations of coniferaldehyde (e.g., 0.5-5 μM) for a specified period (e.g., 4-24 hours).[5]

-

Inflammation is induced by adding LPS.

-

The expression and nuclear translocation of key signaling proteins such as Nrf-2 and the expression of downstream targets like heme oxygenase-1 (HO-1) are assessed using techniques like Western blotting and immunofluorescence.[3][5]

-

The production of inflammatory mediators like nitric oxide (NO) can be quantified using the Griess assay.[5]

-

Neuroprotective Effects in a Cellular Model of Alzheimer's Disease

-

Objective: To evaluate the neuroprotective effects of coniferaldehyde in a cellular model of Alzheimer's disease using SH-SY5Y neuroblastoma cells.[6][7]

-

Methodology:

-

SH-SY5Y cells, including those overexpressing amyloid precursor protein (APP), are cultured.

-

Cells are treated with coniferaldehyde (e.g., 100 μM).[7]

-

The viability of neurons is assessed in the presence of stressors like amyloid-β (Aβ) peptides or mitochondrial toxins.[7]

-

The activation of the Nrf2 pathway is determined by observing the translocation of Nrf2 to the nucleus via immunofluorescence.[6]

-

Mitochondrial function and structure are evaluated to assess the protective effects of coniferaldehyde.[6]

-

In Vivo Efficacy in a Mouse Model of Huntington's Disease

-

Objective: To assess the therapeutic potential of coniferaldehyde in a 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease.[8]

-

Methodology:

-

Male mice are randomly assigned to control and treatment groups.

-

The disease model is induced by the administration of 3-NP.

-

Coniferaldehyde is administered to the treatment groups at specific dosages (e.g., 10 mg/kg and 20 mg/kg).[8]

-

Neuronal damage and apoptosis in the motor cortex and striatum are assessed using histological techniques such as Nissl staining and TUNEL assays.[8]

-

The expression of key proteins in relevant signaling pathways, such as PKM2 and the JAK2/STAT3 pathway, is analyzed by Western blotting.[8]

-

Signaling Pathways

Coniferaldehyde exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate two of the most well-characterized pathways.

Caption: Coniferaldehyde activates the PKCα/β II/Nrf-2/HO-1 signaling pathway.

References

- 1. coniferyl aldehyde | CAS#:458-36-6 | Chemsrc [chemsrc.com]

- 2. CAS 458-36-6: Coniferaldehyde | CymitQuimica [cymitquimica.com]

- 3. Coniferaldehyde | CAS:20649-42-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Coniferaldehyde attenuates Alzheimer's pathology via activation of Nrf2 and its targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coniferaldehyde reverses 3-nitropropionic acid-induced Huntington’s disease pathologies via PKM2 restoration and JAK2/STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Antioxidant and Anti-inflammatory Properties of Coniferaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coniferaldehyde (CFA), a naturally occurring phenolic compound derived from lignin and found in various dietary and medicinal plants, has garnered significant scientific interest for its potent biological activities. This document provides a comprehensive technical overview of the antioxidant and anti-inflammatory properties of coniferaldehyde. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines detailed experimental protocols for replication and further investigation, and visualizes the complex signaling pathways involved. The evidence strongly suggests that coniferaldehyde exerts its effects through a multi-targeted approach, primarily involving the activation of the Nrf2 antioxidant response pathway and the inhibition of pro-inflammatory cascades such as NF-κB, MAPKs, and JAK/STAT. These characteristics position coniferaldehyde as a promising candidate for the development of novel therapeutics for oxidative stress- and inflammation-mediated diseases.

Antioxidant Properties of Coniferaldehyde

Coniferaldehyde's antioxidant capacity is multifaceted, involving both direct radical scavenging and the upregulation of endogenous antioxidant defense systems. Its chemical structure, featuring a phenolic hydroxyl group and an α,β-unsaturated aldehyde, is key to these activities.

Mechanisms of Antioxidant Action

Coniferaldehyde's primary antioxidant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes.

-

Nrf2 Activation: In its inactive state, Nrf2 is sequestered in the cytoplasm by Keap1. Coniferaldehyde, acting as a Michael acceptor, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[1] Once released, Nrf2 translocates to the nucleus.

-

ARE-Dependent Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This induces the transcription of numerous protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, and glutathione S-transferases (GSTs).[4][5][6]

-

Upstream Regulation: Studies have shown that Protein Kinase C (PKC) α/β II and AMP-activated protein kinase (AMPK) act as upstream regulators in the coniferaldehyde-induced activation of Nrf2.[4][5][7]

Additionally, coniferaldehyde has demonstrated the ability to directly scavenge reactive oxygen species (ROS), thereby reducing intracellular oxidative stress and protecting cells from oxidative damage.[7][8][9]

Quantitative Data: Antioxidant Activity

The following table summarizes quantitative and comparative data on the antioxidant effects of coniferaldehyde from various in vitro and in vivo studies.

| Assay/Model System | Key Findings | Concentration(s) | Reference |

| ABTS Radical Scavenging | Activity order: Ferulic acid > Coniferaldehyde ≈ Iso-ferulic acid. | Not specified | [10] |

| FRAP Assay | Showed similar or higher reducing power compared to methyl and ethyl ferulate. | Not specified | [10] |

| Nrf2 Nuclear Translocation | Dramatically increased Nrf2 nuclear translocation in RAW264.7 macrophages. | 0.5 - 5 µM | [11] |

| ROS Reduction | Efficiently decreased ROS levels in C. elegans. | 50 µM | [9] |

| Cell Viability (Neuroprotection) | Promoted neural cell viability under Aβ stress. | 30 - 160 µM (maximal at 80-100 µM) | [1] |

| In vivo (LPS-injected mice) | Increased Nrf2-driven antioxidant enzymes in the brain. | Not specified | [5] |

Visualization: Nrf2 Signaling Pathway

The diagram below illustrates the activation of the Nrf2/ARE antioxidant pathway by coniferaldehyde.

References

- 1. Coniferaldehyde attenuates Alzheimer's pathology via activation of Nrf2 and its targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coniferaldehyde attenuates Alzheimer's pathology via activation of Nrf2 and its targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coniferaldehyde inhibits LPS-induced apoptosis through the PKC α/β II/Nrf-2/HO-1 dependent pathway in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antioxidant mechanisms of coniferaldehyde in lipopolysaccharide-induced neuroinflammation: Involvement of AMPK/Nrf2 and TAK1/MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. Coniferaldehyde reverses 3-nitropropionic acid-induced Huntington’s disease pathologies via PKM2 restoration and JAK2/STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coniferaldehyde activates autophagy and enhances oxidative stress resistance and lifespan of Caenorhabditis elegans via par-4/aak-2/skn-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Use of 13C-Labeled Coniferaldehyde for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Coniferaldehyde is a key intermediate in the biosynthesis of lignin, a major component of plant cell walls. Understanding its metabolic fate is crucial for efforts in bioenergy, forestry, and agriculture. This document provides a detailed protocol for the chemical synthesis of ¹³C-labeled coniferaldehyde and its application in metabolic studies within plant systems. The use of stable isotopes like ¹³C allows for tracing the incorporation of coniferaldehyde into various downstream metabolites and polymers without the complications of radioactive tracers.

Synthesis of [γ-¹³C]Coniferaldehyde

The synthesis of coniferaldehyde labeled with ¹³C at the γ-position of the side chain can be achieved through a multi-step process starting from vanillin. The key step involves the introduction of the ¹³C label via a Wittig-Horner-Emmons reaction.[1]

Experimental Protocol:

Step 1: Acetylation of Vanillin

-

Dissolve vanillin (1) in methylene chloride.

-

Add acetic anhydride and a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture to isolate 4-O-acetylvanillin (2).

Step 2: Wittig-Horner-Emmons Reaction with ¹³C-labeled Reagent

-

Prepare a two-phase system of water and methylene chloride.

-

Dissolve 4-O-acetylvanillin (2) in the organic phase.

-

Add [1-¹³C]triethylphosphonoacetate to the reaction mixture. This reagent introduces the ¹³C label.

-

Use potassium carbonate as the base and tris[(methoxyethoxy)ethyl]amine as a phase-transfer catalyst.

-

Stir vigorously until the reaction is complete to yield the ¹³C-labeled ethyl ferulate acetate (3).[1]

Step 3: Saponification to [γ-¹³C]Ferulic Acid

-

Hydrolyze the ester (3) using a strong base, such as sodium hydroxide, under alkaline conditions.

-

Acidify the reaction mixture to precipitate [γ-¹³C]ferulic acid (4).

-

Filter and dry the product.[1]

Step 4: Acetylation of [γ-¹³C]Ferulic Acid

-

Protect the phenolic hydroxyl group of [γ-¹³C]ferulic acid (4) by reacting it with acetic anhydride to form the corresponding acetate (5).

Step 5: Formation of Acid Chloride

-

Convert the carboxylic acid group of (5) to an acid chloride (6) using thionyl chloride.

Step 6: Reduction to [γ-¹³C]Coniferaldehyde Acetate

-

Reduce the acid chloride (6) to the corresponding aldehyde (7) using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride.

Step 7: Deprotection to [γ-¹³C]Coniferaldehyde

-

Remove the acetate protecting group from (7) by hydrolysis with sodium hydroxide to yield the final product, [γ-¹³C]coniferaldehyde (8).[1]

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for [γ-¹³C]coniferaldehyde.

Quantitative Data Summary for Synthesis

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Isotopic Purity (%) |

| 1 | Vanillin | Acetic anhydride, DMAP | 4-O-Acetylvanillin | >95 | N/A |

| 2 | 4-O-Acetylvanillin | [1-¹³C]Triethylphosphonoacetate, K₂CO₃ | ¹³C-Ethyl Ferulate Acetate | 80-90 | >98 |

| 3 | ¹³C-Ethyl Ferulate Acetate | NaOH | ¹³C-Ferulic Acid | >90 | >98 |

| 4 | ¹³C-Ferulic Acid | Acetic anhydride | ¹³C-Ferulic Acid Acetate | >95 | >98 |

| 5 | ¹³C-Ferulic Acid Acetate | SOCl₂ | ¹³C-Feruloyl Chloride Acetate | Quantitative | >98 |

| 6 | ¹³C-Feruloyl Chloride Acetate | LiAlH(OtBu)₃ | ¹³C-Coniferaldehyde Acetate | 70-80 | >98 |

| 7 | ¹³C-Coniferaldehyde Acetate | NaOH | ¹³C-Coniferaldehyde | >90 | >98 |

Note: Expected yields are estimates based on typical organic synthesis reactions and may vary.

Application in Metabolic Studies

¹³C-labeled coniferaldehyde can be used as a tracer to investigate its metabolic fate in plant tissues. This is particularly relevant in studying lignin biosynthesis, especially in genetically modified plants with altered enzyme activities, such as those with downregulated Cinnamyl Alcohol Dehydrogenase (CAD).[2] In such plants, coniferaldehyde may be redirected to alternative metabolic pathways.[2][3]

Experimental Protocol for Metabolic Labeling:

1. Plant Material and Growth Conditions:

-

Use plant species of interest (e.g., Arabidopsis thaliana, poplar) grown under controlled environmental conditions.[4] For studies on lignin, developing stems are often the tissue of choice.[4]

2. Isotope Feeding:

-

Prepare a solution of ¹³C-labeled coniferaldehyde in a suitable buffer or growth medium.

-

For excised tissues like stems, the cut end can be placed in the labeling solution.[4] For cell cultures, the labeled compound is added directly to the medium.

-

A control experiment should be run in parallel using unlabeled coniferaldehyde.

3. Time-Course Sampling:

-

Harvest plant tissues at various time points after the introduction of the labeled substrate (e.g., 0, 1, 4, 8, 24 hours) to track the progression of the label through the metabolic network.

-

Immediately freeze the collected samples in liquid nitrogen to quench all metabolic activity.

4. Metabolite Extraction:

-

Homogenize the frozen plant tissue in a suitable extraction solvent (e.g., 80% methanol).

-

Centrifuge to pellet cell debris and collect the supernatant containing soluble metabolites.

-

For analysis of insoluble fractions like lignin, the remaining pellet can be processed separately.

5. Analytical Detection by LC-MS:

-

Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The chromatography separates the different compounds, and the mass spectrometer detects the mass-to-charge ratio of each compound.

-

The incorporation of ¹³C will result in a mass shift of +1 (or more, depending on the number of labeled atoms incorporated) for the metabolites derived from the labeled coniferaldehyde.

Metabolic Pathway Diagram

Caption: Metabolic fate of ¹³C-coniferaldehyde in plant tissue.

Representative Quantitative Data from a Metabolic Study

| Time (hours) | ¹³C-Coniferaldehyde (Relative Abundance) | ¹³C-Coniferyl Alcohol (Relative Abundance) | ¹³C-Ferulic Acid (Relative Abundance) | ¹³C Incorporation into Lignin (%) |

| 0 | 100 | 0 | 0 | 0 |

| 1 | 65 | 25 | 5 | 5 |

| 4 | 20 | 50 | 15 | 15 |

| 8 | 5 | 40 | 25 | 30 |

| 24 | <1 | 15 | 30 | 55 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate how results from a ¹³C-labeling experiment might be presented.

Conclusion

The synthesis of ¹³C-labeled coniferaldehyde provides a powerful tool for dissecting the complexities of phenylpropanoid metabolism. The protocols outlined in this document offer a framework for the preparation of this valuable tracer and its application in metabolic flux analysis. By tracing the flow of the ¹³C label, researchers can gain quantitative insights into how plants synthesize lignin and other related compounds, which is essential for developing improved plant varieties for biofuels and other bioproducts.

References

Application of Coniferaldehyde in Biofuel Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Coniferaldehyde, a key intermediate in lignin biosynthesis, is emerging as a significant molecule of interest in the pursuit of sustainable biofuels. As a component of lignocellulosic biomass, its strategic manipulation and conversion present promising avenues for enhancing the efficiency and economic viability of biofuel production. This document provides detailed application notes and experimental protocols related to the use of coniferaldehyde in biofuel research, focusing on microbial conversion and its impact on biomass saccharification.

Microbial Conversion of Coniferaldehyde for Biofuel Production

Saccharomyces cerevisiae, a robust and widely used industrial microorganism, has demonstrated the ability to metabolize coniferaldehyde, converting it into less inhibitory compounds and, in some instances, contributing to improved ethanol yields. This biotransformation is a crucial detoxification mechanism, enabling the yeast to thrive in lignocellulosic hydrolysates, which are often rich in inhibitory phenolic compounds.

Quantitative Data on Coniferaldehyde Conversion by S. cerevisiae

The following table summarizes key quantitative data from studies on the aerobic conversion of coniferaldehyde and related phenolic compounds by S. cerevisiae.

| Parameter | Control (YMM) | 1.1 mM Coniferaldehyde | 1.8 mM Ferulic Acid | 9.7 mM p-Coumaric Acid | Reference |

| Max. Specific Growth Rate (h⁻¹) | 0.37 ± 0.02 | 0.41 ± 0.07 | 0.35 ± 0.02 | 0.29 ± 0.02 | [1][2] |

| Biomass on Glucose (g/g) | 0.11 ± 0.019 | 0.08 ± 0.009 | 0.06 ± 0.008 | 0.14 ± 0.07 | [1][2] |

| Ethanol Yield (g/g glucose) | 0.17 | 0.19 | 0.14 | 0.14 | [1] |

Note: YMM stands for Yeast Minimal Medium. The data indicates that while coniferaldehyde does not significantly inhibit the maximum specific growth rate, it does impact biomass yield. Notably, an increased ethanol yield was observed in the presence of coniferaldehyde.

Experimental Protocol: Microbial Conversion of Coniferaldehyde

This protocol outlines the steps for the aerobic batch cultivation of Saccharomyces cerevisiae in the presence of coniferaldehyde to study its conversion.

Materials:

-

Saccharomyces cerevisiae strain (e.g., CEN.PK113-7D)

-

Yeast Minimal Medium (YMM)

-

Coniferaldehyde (stock solution in ethanol)

-

Bioreactor (e.g., 2L stirred tank)

-

Sterile glucose solution

-

Sterile air supply

-

HPLC-MS system for analysis

Procedure:

-

Inoculum Preparation:

-

Inoculate a single colony of S. cerevisiae into 50 mL of YMM in a 250 mL shake flask.

-

Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the exponential growth phase.

-

-

Bioreactor Setup:

-

Prepare and sterilize the bioreactor containing 1L of YMM.

-

Aseptically add sterile glucose solution to a final concentration of 20 g/L.

-

Calibrate pH and temperature probes to maintain pH 5.0 and 30°C.

-

Set the stirring speed to 600 rpm and maintain an aeration rate of 1 vvm (volume of air per volume of liquid per minute).

-

-

Cultivation and Induction:

-

Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1.

-

Allow the culture to grow until it reaches the mid-exponential phase (OD₆₀₀ of ~1.0).

-

Aseptically add the coniferaldehyde stock solution to the desired final concentration (e.g., 1.1 mM). An equivalent volume of ethanol should be added to the control bioreactor.

-

-

Sampling and Analysis:

-

Collect samples aseptically at regular intervals (e.g., 0, 4, 8, 12, 24, 48, 72, and 96 hours).

-

Immediately centrifuge the samples to separate the supernatant from the cell biomass.

-

Store the supernatant at -20°C for HPLC-MS analysis of coniferaldehyde and its metabolites.

-

Determine cell biomass by measuring the dry cell weight.

-

Analytical Protocol: HPLC-MS for Coniferaldehyde Metabolites

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI.

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

Data Analysis:

-

Identify and quantify coniferaldehyde and its metabolites by comparing their retention times and mass spectra with authentic standards or by using high-resolution mass spectrometry for putative identification.

Signaling Pathway

The biotransformation of coniferaldehyde in Saccharomyces cerevisiae involves a detoxification pathway where it is converted to less inhibitory compounds.

Caption: Proposed detoxification pathway of coniferaldehyde in S. cerevisiae.

Impact of Coniferaldehyde Content in Lignin on Biomass Saccharification

Genetic modification of lignocellulosic feedstocks to alter lignin composition is a key strategy to reduce biomass recalcitrance and improve the efficiency of enzymatic hydrolysis (saccharification). Down-regulation of the cinnamyl alcohol dehydrogenase (CAD) enzyme, which is responsible for the conversion of coniferaldehydes to their corresponding alcohols, leads to an increased incorporation of coniferaldehyde into the lignin polymer. This alteration has been shown to significantly enhance the release of fermentable sugars.

Quantitative Data on Saccharification of CAD-Deficient Poplar

The following table presents the sugar release from wild-type and CAD1-deficient (hpCAD) poplar wood after different pretreatments.

| Pretreatment | Sugar Release | Wild-Type | hpCAD Line 4 | hpCAD Line 19 | hpCAD Line 24 | Reference |

| None | Glucose (mg/g DW) | 28.5 ± 2.1 | 38.7 ± 2.5 | 40.1 ± 3.1 | 39.5 ± 2.8 | [3] |

| Xylose (mg/g DW) | 10.2 ± 0.8 | 15.6 ± 1.1 | 16.3 ± 1.3 | 16.0 ± 1.2 | [3] | |

| Alkaline (NaOH) | Glucose (mg/g DW) | 155.4 ± 8.2 | 281.2 ± 15.1 | 275.9 ± 14.5 | 278.6 ± 14.8 | [3] |

| Xylose (mg/g DW) | 45.6 ± 2.4 | 115.4 ± 6.2 | 112.8 ± 6.0 | 114.1 ± 6.1 | [3] |

Note: DW stands for Dry Weight. The data clearly demonstrates a significant increase in both glucose and xylose release from the CAD-deficient poplar lines, particularly after alkaline pretreatment.

Experimental Protocol: Saccharification of Lignocellulosic Biomass

This protocol describes a method for evaluating the enzymatic saccharification efficiency of lignocellulosic biomass.

Materials:

-